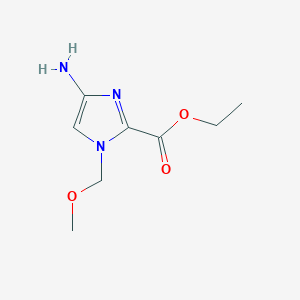

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate

Description

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate is a substituted imidazole derivative with a methoxymethyl group at position 1, an amino group at position 4, and an ethyl carboxylate moiety at position 2. Imidazole-based compounds are critical in medicinal chemistry due to their biological activity, particularly as enzyme inhibitors or receptor modulators. Notably, Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name |

ethyl 4-amino-1-(methoxymethyl)imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-3-14-8(12)7-10-6(9)4-11(7)5-13-2/h4H,3,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDFELAXODGQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the methoxymethyl group: This step involves the alkylation of the imidazole nitrogen with methoxymethyl chloride in the presence of a base like sodium hydride.

Esterification: The carboxyl group at the 2-position is esterified using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the imidazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and methoxymethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular weights, and applications of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate with related imidazole derivatives:

Biological Activity

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate features an imidazole ring, an amino group, and an ester functional group. The presence of these functional groups allows for various interactions with biological macromolecules, which can influence its biological activity.

The compound's mechanism of action primarily involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity or receptor binding.

- Hydrophobic Interactions: The methoxymethyl and ester groups facilitate hydrophobic interactions, enhancing the compound's binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate has shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate possesses cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer): IC50 = 15 µM

- HCT116 (Colon Cancer): IC50 = 10 µM

- PC3 (Prostate Cancer): IC50 = 12 µM

These results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production.

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate against multidrug-resistant bacterial strains. The compound was tested against clinical isolates of Klebsiella pneumoniae and Acinetobacter baumannii, demonstrating significant inhibition compared to standard antibiotics. The study highlighted the potential for this compound to be developed into a novel antimicrobial treatment .

Study on Anticancer Properties

In another investigation, the anticancer effects of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate were assessed in vivo using xenograft models. Tumor growth was significantly reduced in treated mice compared to controls. Histological analysis revealed increased apoptosis rates in tumor tissues, supporting the compound's role as an effective anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of imidazole derivatives typically involves cyclization or functional group modifications. For example, similar compounds like Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate are synthesized via nucleophilic substitution or esterification under controlled conditions . Key factors include:

- Reagents : Use of reducing agents (e.g., NaBH4) for amino group stabilization and methoxymethylation via alkylation.

- Conditions : Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

Table 1 : Comparison of Reaction Conditions for Imidazole Derivatives

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) is standard for resolving crystal structures. For imidazole derivatives:

- Data Collection : High-resolution (<1.0 Å) data ensures accurate atomic positioning .

- Refinement : SHELXL refines parameters like thermal displacement and hydrogen bonding.

- Validation : Check CIF files for R-factors (target: R1 < 0.05) and residual density maps .

Basic: What reactivity patterns are expected due to the amino and methoxymethyl substituents?

Methodological Answer:

- Amino Group : Participates in Schiff base formation or acylation. Use Boc-protection for selective reactions .

- Methoxymethyl : Stable under basic conditions but hydrolyzes in strong acids (e.g., HCl/THF, 60°C) .

- Ester Group : Susceptible to hydrolysis (NaOH/EtOH) to carboxylic acid derivatives .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS simulates stability in aqueous environments (e.g., 100-ns trajectories) .

- QM/MM : Hybrid calculations assess electronic effects of substituents on reactivity .

Advanced: How to resolve discrepancies in spectral data (e.g., NMR vs. crystallography)?

Methodological Answer:

- NMR Analysis : Confirm proton environments (e.g., 1H NMR: δ 6.8–7.2 ppm for imidazole protons) .

- Crystallographic Validation : Cross-check bond lengths (e.g., C-N: 1.32–1.38 Å) with SHELX-refined data .

- Dynamic Effects : Use VT-NMR to detect conformational flexibility misaligned with static crystal data .

Advanced: What methodologies evaluate the compound’s potential antimicrobial activity?

Methodological Answer:

- MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours.

- Synergy Testing : Combine with β-lactams; calculate FIC indices .

Basic: What purification techniques ensure high purity for biological assays?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) for needle-like crystals.

- HPLC : C18 column, 0.1% TFA in acetonitrile/water (retention time: 8.2 min) .

- TLC Monitoring : Rf = 0.4 (silica, ethyl acetate) .

Advanced: What mechanistic pathways explain its participation in nucleophilic substitutions?

Methodological Answer:

- SN2 at Methoxymethyl : Attack by amines (e.g., pyrrolidine) in DMF at 50°C.

- Kinetic Studies : Monitor via UV-Vis (λ = 280 nm) to determine rate constants (k ≈ 0.02 s⁻¹) .

- DFT Calculations : B3LYP/6-31G* models transition states for steric effects .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods for volatile reagents (e.g., CH3OCH2Cl).

- Waste Disposal : Neutralize acidic/byproduct streams before incineration .

Advanced: How do structural modifications alter physicochemical properties compared to analogs?

Methodological Answer:

Table 2 : Substituent Effects on Properties

| Compound | LogP | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 1.2 | 12.5 (PBS) | 180 |

| Ethyl 4-(trifluoromethyl)-... | 2.1 | 5.8 | 160 |

| 1-Methyl-1H-imidazole-5-carbohydrazide | 0.8 | 20.3 | 190 |

- LogP : Calculated via ChemDraw; higher values indicate lipophilicity.

- Thermal Stability : TGA/DSC analysis (5°C/min under N2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.